molecular formula C13H30O3SSn B1591397 Methanesulfonic acid, tributylstannyl ester CAS No. 13302-06-2

Methanesulfonic acid, tributylstannyl ester

Cat. No.: B1591397
CAS No.: 13302-06-2
M. Wt: 385.2 g/mol
InChI Key: GRLCBLMUROGNMC-UHFFFAOYSA-M
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Description

Methanesulfonic acid, tributylstannyl ester is an organotin compound with the molecular formula C13H30O3SSn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have a wide range of applications in organic synthesis, particularly in radical reactions due to their ability to generate tin-centered radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, tributylstannyl ester can be synthesized through the reaction of tributyltin hydride with methanesulfonyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of organotin compounds, including stannane, tributyl[(methylsulfonyl)oxy]-, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, tributylstannyl ester undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in reduction reactions, the primary product is often the corresponding hydrocarbon, while in substitution reactions, the product is the new organotin compound with the substituted group.

Scientific Research Applications

Methanesulfonic acid, tributylstannyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which stannane, tributyl[(methylsulfonyl)oxy]- exerts its effects involves the generation of tin-centered radicals. These radicals can participate in various radical-mediated reactions, such as hydrogen atom transfer and addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: A commonly used organotin hydride in radical reactions.

    Tributyltin chloride: Used in similar applications but with different reactivity due to the presence of the chloride group.

    Tributyltin acetate: Another organotin compound with applications in organic synthesis.

Uniqueness

Methanesulfonic acid, tributylstannyl ester is unique due to the presence of the methanesulfonyl group, which imparts different reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific radical reactions where the methanesulfonyl group can be selectively removed or substituted .

Properties

IUPAC Name

tributylstannyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH4O3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;1H3,(H,2,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLCBLMUROGNMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O3SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074504
Record name Stannane, tributyl[(methylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13302-06-2
Record name Stannane, ((methylsulfonyl)oxy)tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin, methanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, tributyl[(methylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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